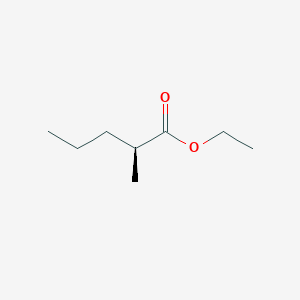

ethyl (2S)-2-methylpentanoate

Vue d'ensemble

Description

Ethyl (2S)-2-methylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from the combination of ethyl alcohol and (2S)-2-methylpentanoic acid. It is commonly used in the flavor and fragrance industry due to its fruity aroma.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-methylpentanoate can be synthesized through the esterification reaction between ethyl alcohol and (2S)-2-methylpentanoic acid. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

(2S)-2-methylpentanoic acid+ethyl alcohol→ethyl (2S)-2-methylpentanoate+water

The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the acid and alcohol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the ester product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S)-2-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: (2S)-2-methylpentanoic acid and ethyl alcohol.

Reduction: (2S)-2-methylpentanol.

Transesterification: A different ester and alcohol depending on the reacting alcohol.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Ethyl (2S)-2-methylpentanoate is widely used as a flavoring agent due to its fruity aroma, which enhances the sensory experience of food products and beverages. Its applications include:

- Food Products : Enhances flavors in candies, baked goods, and beverages.

- Fragrance Development : Used in perfumes to impart a pleasant scent.

Case Study : A sensory analysis demonstrated that this compound significantly enhances the perception of fruity aromas in various food matrices .

Cosmetics and Personal Care

In cosmetics, this compound serves dual roles:

- Fragrance Component : Contributes appealing scents to lotions, creams, and perfumes.

- Solvent Properties : Acts as a solvent for other ingredients, improving formulation stability.

Data Table: Usage in Cosmetic Formulations

| Product Type | Application | Concentration (%) |

|---|---|---|

| Perfumes | Fragrance component | 0.5 - 5 |

| Lotions | Solvent for active ingredients | 1 - 3 |

| Creams | Fragrance enhancer | 0.5 - 3 |

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role includes:

- Chemical Synthesis : Acts as a building block in the production of active pharmaceutical ingredients (APIs).

- Research Applications : Used in studies aimed at developing new medications.

Case Study : Research has shown that this compound can be effectively used in the synthesis of sodium valproate, a medication for epilepsy .

Polymer Production

This compound plays a crucial role in polymer chemistry:

- Enhancement of Material Properties : Used in producing certain polymers that require flexibility and durability.

- Applications in Packaging : Contributes to improved performance characteristics in packaging materials.

Data Table: Polymer Applications

| Polymer Type | Role of this compound | Benefits |

|---|---|---|

| Polyethylene | Plasticizer | Increases flexibility |

| Polyurethane | Coating agent | Enhances durability |

Research and Development

In academic and industrial laboratories, this compound is employed for:

- Esterification Reactions : Used as a model compound to study reaction mechanisms.

- Organic Synthesis Studies : Aids researchers in optimizing synthetic processes.

Mécanisme D'action

The mechanism of action of ethyl (2S)-2-methylpentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological system and the context in which the ester is used.

Comparaison Avec Des Composés Similaires

Ethyl (2S)-2-methylpentanoate can be compared with other similar esters such as:

Ethyl acetate: Commonly used as a solvent and in the flavor industry.

Methyl butyrate: Known for its fruity aroma and used in the flavor and fragrance industry.

Isopropyl butyrate: Used in the fragrance industry for its pleasant odor.

The uniqueness of this compound lies in its specific structure and the resulting properties, such as its distinct aroma and reactivity.

Conclusion

This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important compound for scientific research and industrial use.

Activité Biologique

Ethyl (2S)-2-methylpentanoate, also known as ethyl 2-methylvalerate, is an ester compound with the molecular formula and a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula :

- CAS Number : 39255-32-8

- Molecular Weight : 144.21 g/mol

- Structure : this compound features a branched alkyl chain, which contributes to its distinctive physical and chemical properties.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various pathogens, including bacteria and viruses. For instance, studies have highlighted its potential in combating influenza virus infections, providing a basis for further exploration as an antiviral agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It modulates inflammatory pathways and could be beneficial in treating conditions characterized by excessive inflammation .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects, potentially influencing neuronal signaling pathways. This could make it relevant in the context of neurodegenerative diseases .

The biological activity of this compound is mediated through various mechanisms:

- Receptor Interaction : The compound interacts with several receptors including G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling .

- Cell Cycle Regulation : It influences cell cycle progression and apoptosis, indicating potential applications in cancer therapeutics .

- Inflammatory Pathways : this compound impacts key inflammatory pathways such as NF-κB and MAPK/ERK signaling .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Influenza Virus Study : A study demonstrated that compounds similar to this compound inhibited the replication of influenza viruses, suggesting a potential role in antiviral therapies .

- Cancer Research : Investigations into its effects on cancer cells revealed that this compound can induce apoptosis and inhibit cell growth, indicating its potential as an adjunct therapy in oncology .

Propriétés

IUPAC Name |

ethyl (2S)-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPKNSYIDSNZKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051368 | |

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28959-02-6 | |

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.